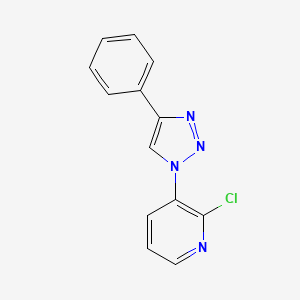![molecular formula C15H16N2O2S B12267438 2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12267438.png)
2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and an azetidine ring linked to a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, including the formation of the azetidine ring and the thiophene moiety. One common approach is to start with the synthesis of 1-(5-methylthiophene-2-carbonyl)azetidin-3-amine, which is then reacted with 2-methyl-4-hydroxypyridine under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride.
Azetidine Derivatives: Compounds such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea.
Uniqueness
2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine stands out due to its unique combination of a pyridine ring, azetidine ring, and thiophene moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H16N2O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C15H16N2O2S/c1-10-7-12(5-6-16-10)19-13-8-17(9-13)15(18)14-4-3-11(2)20-14/h3-7,13H,8-9H2,1-2H3 |
Clave InChI |
RFMSDJWLUJWGDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267366.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12267374.png)
![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267378.png)
![4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12267386.png)
![4-[4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267388.png)
![4-[6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12267394.png)
![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12267401.png)
![3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12267404.png)
![4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B12267410.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12267417.png)
![6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole](/img/structure/B12267433.png)
![N-methyl-N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12267437.png)
![1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine](/img/structure/B12267445.png)
